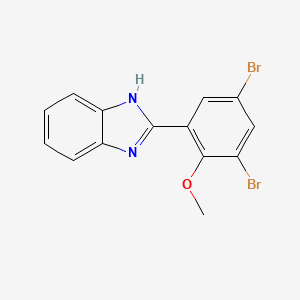
1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of bromine and methoxy groups to the benzimidazole core enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination and methoxylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(2,4-dichlorophenyl)-: This compound has similar antimicrobial properties but differs in its halogen substitution pattern.
1H-Benzimidazole, 2-(4-methoxyphenyl)-: This derivative has a methoxy group but lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
1H-Benzimidazole, 2-(3,5-dichlorophenyl)-: Similar to the dibromo derivative but with chlorine atoms, this compound exhibits different pharmacokinetic properties and potency.
The uniqueness of 1H-Benzimidazole, 2-(3,5-dibromo-2-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62871-31-2 |
|---|---|
Molecular Formula |
C14H10Br2N2O |
Molecular Weight |
382.05 g/mol |
IUPAC Name |
2-(3,5-dibromo-2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10Br2N2O/c1-19-13-9(6-8(15)7-10(13)16)14-17-11-4-2-3-5-12(11)18-14/h2-7H,1H3,(H,17,18) |
InChI Key |
ZXMZOMDNYNZRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




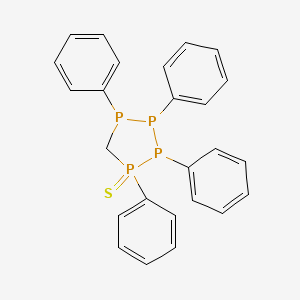
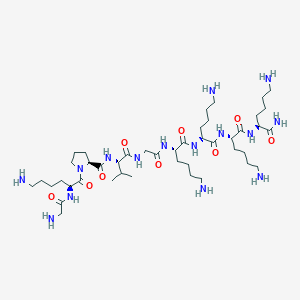
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
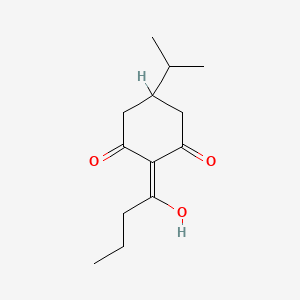

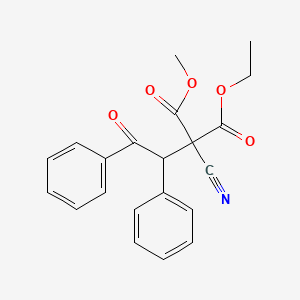
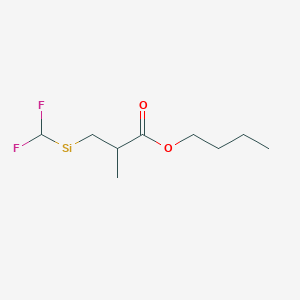
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)
